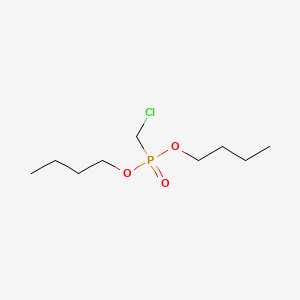
Benzamide, N-2-benzothiazolyl-3-nitro-
Overview
Description
“Benzamide, N-2-benzothiazolyl-3-nitro-” is a chemical compound with the molecular formula C14H9N3O3S. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry . The 3D structure of similar compounds can be viewed using computational tools .Scientific Research Applications
Antibacterial Potential
Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide, have shown significant antibacterial activity. They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others .
Antitubercular Activity
Benzothiazole-based compounds have been synthesized and evaluated for their antitubercular activity. The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Glucokinase Activation for Diabetes Treatment
N-benzimidazol-2yl substituted benzamide analogues, which are structurally similar to N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide, have been found to act as allosteric activators of human glucokinase (GK). This activation has shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal and human models .
Synthesis of Heterocyclic Azo Dyes
Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes. These dyes have various applications in industries such as textiles, food, and cosmetics .
Complex Formation with Metals
N-(benzothiazol-2-yl)benzamide derivatives have been used in the preparation of many complexes with metals like Cu(II) and Hg(II). These complexes have been studied for their antibacterial activity .
Organic Synthesis
Benzothiazole derivatives are important in organic preparations as a basic nucleus for other organic or inorganic derivatives in the formation of complexes .
Mechanism of Action
Target of Action
Benzothiazole derivatives, such as Benzamide, N-2-benzothiazolyl-3-nitro-, have been found to exhibit a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various targets including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to their antibacterial activity . For example, they can inhibit the function of DNA gyrase, an enzyme that is essential for bacterial DNA replication .
Biochemical Pathways
Benzothiazole derivatives affect various biochemical pathways due to their interaction with multiple targets. For instance, by inhibiting the function of DNA gyrase, they can disrupt the DNA replication process in bacteria, leading to their antibacterial activity . They can also inhibit the function of enzymes involved in the synthesis of bacterial cell walls, such as MurB, leading to the disruption of cell wall synthesis .
Result of Action
The result of the action of Benzamide, N-2-benzothiazolyl-3-nitro-, is the inhibition of bacterial growth due to its antibacterial activity . By inhibiting the function of key enzymes in bacteria, it disrupts essential processes such as DNA replication and cell wall synthesis, leading to the death of the bacteria .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13(9-4-3-5-10(8-9)17(19)20)16-14-15-11-6-1-2-7-12(11)21-14/h1-8H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGWDNQYJYYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351850 | |
| Record name | Benzamide, N-2-benzothiazolyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-2-benzothiazolyl-3-nitro- | |
CAS RN |
313404-35-2 | |
| Record name | Benzamide, N-2-benzothiazolyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B3051064.png)


![2-[[4-[(1,3-Dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione](/img/structure/B3051068.png)







![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)